molecular formula C6H13O4P B13704377 Cyclopentylmethyl dihydrogen phosphate

Cyclopentylmethyl dihydrogen phosphate

Cat. No.: B13704377
M. Wt: 180.14 g/mol
InChI Key: VWVCQDZOZNEYNX-UHFFFAOYSA-N
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Description

Cyclopentylmethyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a cyclopentylmethyl group attached to a dihydrogen phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethyl dihydrogen phosphate can be synthesized through the reaction of cyclopentylmethyl alcohol with phosphoric acid. The reaction typically involves the esterification of the alcohol with the acid under controlled conditions. The process can be represented as follows:

[ \text{Cyclopentylmethyl alcohol} + \text{Phosphoric acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a batch reactor, where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentylmethyl phosphate.

    Reduction: Reduction reactions can convert the compound to cyclopentylmethyl phosphite.

    Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

    Oxidation: Cyclopentylmethyl phosphate.

    Reduction: Cyclopentylmethyl phosphite.

    Substitution: Various substituted cyclopentylmethyl phosphates.

Scientific Research Applications

Cyclopentylmethyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.

    Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopentylmethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphate group to target molecules. This process can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Cyclopentylmethyl phosphate
  • Cyclopentylmethyl phosphite
  • Cyclopentylmethyl phosphonate

Comparison: Cyclopentylmethyl dihydrogen phosphate is unique due to its specific structure and reactivity. Compared to cyclopentylmethyl phosphate, it has an additional hydrogen atom, making it more reactive in certain chemical reactions. Cyclopentylmethyl phosphite and phosphonate differ in their oxidation states and reactivity, with phosphite being more prone to oxidation and phosphonate being more stable.

This compound stands out for its versatility in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

cyclopentylmethyl dihydrogen phosphate

InChI

InChI=1S/C6H13O4P/c7-11(8,9)10-5-6-3-1-2-4-6/h6H,1-5H2,(H2,7,8,9)

InChI Key

VWVCQDZOZNEYNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COP(=O)(O)O

Origin of Product

United States

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